molecular formula C7H9N3O2 B12333675 3-Pyridinecarboxylic acid, 1,2-dihydro-6-methyl-2-oxo-, hydrazide

3-Pyridinecarboxylic acid, 1,2-dihydro-6-methyl-2-oxo-, hydrazide

Cat. No.: B12333675
M. Wt: 167.17 g/mol
InChI Key: JRYMHMLRYGMGJM-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,2-dihydro-6-methyl-2-oxo-, hydrazide is a chemical compound with significant importance in various scientific fields. This compound is characterized by its pyridine ring structure, which is a six-membered ring containing one nitrogen atom. The presence of the carboxylic acid, hydrazide, and oxo groups contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-pyridinecarboxylic acid, 1,2-dihydro-6-methyl-2-oxo-, hydrazide typically involves several steps:

    Starting Material: The synthesis often begins with 3-pyridinecarboxylic acid.

    Hydrazide Formation: The carboxylic acid group is converted to a hydrazide by reacting with hydrazine under controlled conditions.

    Oxidation and Methylation: The compound undergoes oxidation and methylation to introduce the oxo and methyl groups at the appropriate positions on the pyridine ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Pyridinecarboxylic acid, 1,2-dihydro-6-methyl-2-oxo-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxo group, leading to the formation of alcohols or other reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Pyridinecarboxylic acid, 1,2-dihydro-6-methyl-2-oxo-, hydrazide has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-pyridinecarboxylic acid, 1,2-dihydro-6-methyl-2-oxo-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target proteins, leading to inhibition or modification of their activity. The oxo group may participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Pyridinecarboxylic acid, 1,2-dihydro-6-methyl-2-oxo-, hydrazide can be compared with other similar compounds, such as:

    Nicotinic Acid:

    Isonicotinic Acid: Another isomer of pyridinecarboxylic acid, used in the synthesis of various pharmaceuticals.

    Picolinic Acid: A derivative of pyridinecarboxylic acid with distinct chemical properties and applications.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

6-methyl-2-oxo-3H-pyridine-3-carbohydrazide

InChI

InChI=1S/C7H9N3O2/c1-4-2-3-5(6(11)9-4)7(12)10-8/h2-3,5H,8H2,1H3,(H,10,12)

InChI Key

JRYMHMLRYGMGJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C=C1)C(=O)NN

Origin of Product

United States

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